methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate
Description
Properties
IUPAC Name |
methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10-8-11(14(16)17-2)5-6-13(10)18-9-12-4-3-7-15-12/h5-6,8,12,15H,3-4,7,9H2,1-2H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZGLTGHNRXOPU-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)OCC2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)OC)OC[C@@H]2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582308 | |
| Record name | Methyl 3-methyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922529-32-6 | |
| Record name | Methyl 3-methyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate typically involves the esterification of 3-methyl-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The resulting methyl 3-methyl-4-hydroxybenzoate is then subjected to a nucleophilic substitution reaction with (2S)-pyrrolidin-2-ylmethanol under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The benzoate ester can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 3-methyl-4-carboxybenzoic acid.
Reduction: 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is an organic compound with the molecular formula . It features a benzoate ester linked to a pyrrolidine moiety. This compound has applications in scientific research, including use as an intermediate in synthesizing complex organic molecules, potential pharmacological properties, and utilization in the production of specialty chemicals and materials.
Scientific Research Applications
This compound is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects. Due to its ester and pyrrolidine functionalities, the compound has a combination of chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.
Chemistry
It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine
It is investigated for potential pharmacological properties, including anti-inflammatory and analgesic effects. The biological activity is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis, releasing the active pyrrolidine moiety, which may then interact with various biological targets to exert its pharmacological effects.
Industry
It is utilized in the production of specialty chemicals and materials. Industrial production methods for this compound likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions.
- Oxidation The benzoate ester can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate () and chromium trioxide (). The major product of oxidation is 3-methyl-4-carboxybenzoic acid.
- Reduction The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride () or sodium borohydride (). The major product of reduction is 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzyl alcohol.
- Substitution The methoxy group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions, yielding various substituted benzoates depending on the nucleophile used.
Mechanism of Action
The mechanism of action of methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active pyrrolidine moiety, which can then interact with biological targets to exert its effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s structural analogs vary in substitution patterns, heterocyclic systems, and functional groups, which critically impact physicochemical and pharmacological properties. Below is a comparative analysis based on evidence from literature and chemical databases:
Substituent Position and Heterocycle Variations
Methyl 2-Methoxy-5-(Pyrrolidin-2-yl)benzoate Hydrochloride (CAS 1391419-55-8)
- Substituents : Methoxy at position 2, pyrrolidine at position 5.
- Functional Group : Methyl ester (vs. free acid in some analogs).
- Key Difference : Substituent positions (2 and 5 vs. 3 and 4 in the target compound) alter electronic distribution and steric accessibility. The hydrochloride salt enhances water solubility .
- Similarity Score : 0.75 .
(S)-4-Methoxy-3-(Pyrrolidin-2-yl)Benzoic Acid Hydrochloride (CAS 37663-46-0) Substituents: Methoxy at position 4, pyrrolidine at position 3. Functional Group: Carboxylic acid (vs. ester in the target compound). The absence of a methyl group at position 3 may affect hydrophobic interactions . Similarity Score: 0.75 .
Ethyl 4-(4-(Pyridazin-3-yl)Phenethylamino)Benzoate (I-6230) Substituents: Pyridazine (a six-membered di-nitrogen heterocycle) linked via phenethylamino to the benzoate. Functional Group: Ethyl ester (vs. methyl ester in the target compound). Key Difference: Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, affecting metabolic activation. The pyridazine ring may engage in π-π stacking interactions absent in pyrrolidine-containing analogs .
Heterocycle and Backbone Modifications
3H-Spiro[Isobenzofuran-1,4'-Piperidin]-3-One (CAS 726185-54-2)
- Structure : Spirocyclic framework combining isobenzofuran and piperidine.
- Key Difference : The rigid spiro system contrasts with the flexible pyrrolidine-methoxy linkage in the target compound. This may restrict conformational freedom, impacting target binding .
- Similarity Score : 0.81 .
Methyl 3-(Piperidin-4-yl)Benzoate Hydrochloride (CAS 726185-54-2)
- Substituents : Piperidine (six-membered amine ring) at position 3.
- Key Difference : Piperidine’s larger ring size and basicity compared to pyrrolidine could alter hydrogen-bonding and charge interactions with targets .
- Similarity Score : 0.79 .
Pharmacological Implications
- Ester vs. Acid : Methyl/ethyl esters act as prodrugs, hydrolyzing in vivo to active acids. The target compound’s methyl ester may offer faster hydrolysis than ethyl analogs (e.g., I-6230 series) .
- Stereochemistry: The (2S)-pyrrolidine configuration in the target compound may enable enantioselective interactions, unlike racemic or non-chiral analogs (e.g., I-6373 with a thioether linkage) .
- Heterocycle Effects : Pyridazine (I-6230) and isoxazole (I-6273) rings in analogs may confer distinct electronic profiles compared to pyrrolidine, affecting target affinity and selectivity .
Biological Activity
Methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is an organic compound with the molecular formula C₁₄H₁₉NO₃. Its structure includes a benzoate moiety linked to a pyrrolidine group, which contributes to its multifaceted biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a complex structure that allows for various interactions with biological systems. The presence of both an ester and a pyrrolidine moiety enhances its potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉NO₃ |
| Molecular Weight | 251.31 g/mol |
| Functional Groups | Benzoate, Pyrrolidine |
Synthesis
The synthesis of this compound typically involves:
- Esterification : Reacting 3-methyl-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.
- Nucleophilic Substitution : Subjecting the resulting methyl 3-methyl-4-hydroxybenzoate to a reaction with (2S)-pyrrolidin-2-ylmethanol under basic conditions.
This multi-step synthetic route allows for the efficient production of the compound in laboratory settings .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis, releasing the active pyrrolidine moiety, which may then interact with various biological targets to exert its pharmacological effects .
Antimicrobial Properties
Research indicates that this compound exhibits notable antibacterial and antifungal activities. In vitro studies have shown that derivatives of pyrrolidine compounds can inhibit the growth of several pathogenic bacteria and fungi.
Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of various pyrrolidine derivatives, including this compound. The minimum inhibitory concentration (MIC) values were determined against common bacterial strains:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | Not specified |
These findings suggest that the compound could be effective in treating infections caused by these bacteria .
Anti-inflammatory and Analgesic Effects
Additionally, preliminary studies indicate potential anti-inflammatory and analgesic properties, making it a candidate for further pharmacological exploration in pain management therapies .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate | C₁₃H₁₆N₂O₅ | Contains a nitro group, enhancing electrophilicity |
| Methyl 4-(benzyloxy)-3-methoxybenzoate | C₁₆H₁₆O₄ | Features a benzyloxy group, affecting solubility |
| Methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate | C₁₄H₁₉ClO₃ | Incorporates chlorine, influencing biological activity |
This compound stands out due to its combination of functional groups that may provide distinct pharmacological profiles compared to these similar compounds .
Q & A
Q. How can the purity of methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate be optimized during synthesis, and what analytical techniques are recommended for validation?
Methodological Answer: To optimize purity, employ column chromatography (e.g., silica gel) with gradient elution using solvents like ethyl acetate/hexane. Monitor reaction progress via thin-layer chromatography (TLC) . Post-synthesis, validate purity using:
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., observed vs. calculated for C₁₅H₁₉NO₃).
- ¹H/¹³C NMR spectroscopy to verify stereochemical integrity and functional groups (e.g., pyrrolidine methoxy protons at δ ~3.5–4.0 ppm).
- HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities (<1%) .
Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?
Methodological Answer:
- Storage: Keep in tightly sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to light and humidity .
- Handling: Use nitrile gloves and EN 166-certified safety goggles to prevent dermal/ocular exposure. Work in a fume hood with ≥6 air changes/hour to minimize inhalation risks .
- Contamination Control: Dedicate glassware to avoid cross-contamination; pre-rinse with acetone or dichloromethane .
Advanced Research Questions
Q. How can contradictory data regarding the compound’s solubility in polar vs. nonpolar solvents be resolved?
Methodological Answer:
- Systematic Solubility Testing: Conduct phase-solubility studies in solvents (e.g., DMSO, ethanol, chloroform) at controlled temperatures (20–25°C). Use UV-Vis spectroscopy (λmax ~270 nm) to quantify solubility limits.
- Molecular Dynamics (MD) Simulations: Model solute-solvent interactions to predict preferential solubility. Cross-validate with experimental data to identify outliers caused by impurities or stereochemical instability .
Q. What methodologies are recommended for studying environmental degradation pathways of this compound?
Methodological Answer:
- Abiotic Degradation: Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions (pH 4–10) and analyze photoproducts via LC-QTOF-MS .
- Biotic Degradation: Use soil/water microcosms under aerobic/anaerobic conditions. Track metabolite formation with ¹⁴C radiolabeling and accelerator mass spectrometry (AMS) .
- QSAR Modeling: Predict ecotoxicity endpoints (e.g., LC50 for Daphnia magna) using software like EPI Suite .
Q. What strategies mitigate stereochemical instability during prolonged storage or under acidic/basic conditions?
Methodological Answer:
- Stabilization Agents: Add antioxidants (e.g., BHT at 0.01% w/w) to prevent radical-induced racemization.
- pH Control: Store in buffered solutions (pH 6–7) to avoid epimerization at the (2S)-pyrrolidine moiety.
- Monitoring: Use chiral HPLC (e.g., Chiralpak AD-H column) to track enantiomeric excess (ee) over time .
Q. How can computational modeling predict receptor binding affinity, and how should it be integrated with experimental data?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target receptors (e.g., GPCRs or kinases). Prioritize binding poses with ΔG < −6 kcal/mol.
- MD Refinement: Simulate ligand-receptor complexes in explicit solvent (100 ns) to assess stability.
- Experimental Validation: Compare docking scores with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD) .
Q. How should researchers design in vitro assays to evaluate bioactivity while addressing solubility limitations?
Methodological Answer:
- Solubilization: Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in assay buffer (e.g., PBS with 0.01% Tween-80).
- Dose-Response Curves: Test concentrations from 1 nM–100 µM, including vehicle controls. Use Alamar Blue or MTT assays for cytotoxicity thresholds.
- Positive/Negative Controls: Include known agonists/antagonists (e.g., forskolin for cAMP assays) to validate assay robustness .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported cytotoxicity data across cell lines?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
